6-Amino-1-(2-methoxyethyl)-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-Amino-1-(2-methoxyethyl)-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a methoxyethyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(2-methoxyethyl)-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of a pyrimidine precursor with appropriate substituents. One common method involves the cyclization of a suitable precursor under controlled conditions. For example, the reaction of 6-amino-1-(2-methoxyethyl)-2,4(1H,3H)-pyrimidinedione with piperidine under reflux conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(2-methoxyethyl)-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and methoxyethyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-Amino-1-(2-methoxyethyl)-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-1-(2-methoxyethyl)-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-(2-methoxyethyl)-2,4(1H,3H)-pyrimidinedione: A similar compound with a different substitution pattern on the pyrimidine ring.
6-Amino-1-benzyl-5-(2-methoxy-ethylamino)-1H-pyrimidine-2,4-dione: Another related compound with a benzyl group instead of a piperidinyl group.
Uniqueness
6-Amino-1-(2-methoxyethyl)-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinyl group, in particular, can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H20N4O3 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
6-amino-1-(2-methoxyethyl)-5-piperidin-1-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H20N4O3/c1-19-8-7-16-10(13)9(11(17)14-12(16)18)15-5-3-2-4-6-15/h2-8,13H2,1H3,(H,14,17,18) |
InChI Key |
WQDMJJWAWFCGHB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=C(C(=O)NC1=O)N2CCCCC2)N |
Origin of Product |
United States |
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